N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide
Description
N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide is a chemical compound known for its selective activation of certain potassium channels. It is used in various scientific research applications, particularly in the study of ion channels and their physiological roles.
Properties
IUPAC Name |
N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO5/c1-12-9-14(20)5-6-15(12)26-8-7-21-19(22)13-10-16(23-2)18(25-4)17(11-13)24-3/h5-6,9-11H,7-8H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGCSTLYABSVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide typically involves the reaction of 4-chloro-2-methylphenol with 2-chloroethylamine to form an intermediate, which is then reacted with 3,4,5-trimethoxybenzoyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. These methods may involve continuous flow reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide is primarily used in the study of potassium channels, specifically K2P2.1 (TREK-1) and K2P10.1 (TREK-2) channels . These channels are involved in regulating neuronal excitability, pain perception, and responses to mechanical and thermal stimuli. The compound’s ability to selectively activate these channels makes it valuable in neuroscience research and the development of potential therapeutic agents for neurological disorders.
Mechanism of Action
. This binding stabilizes an active “leak-mode” conformation of the channels, which restricts the mobility of the selectivity filter and surrounding structures, thereby enhancing the channel’s activity. This mechanism is crucial for understanding how these channels regulate various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-thiophenecarboxamide
- N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide
Uniqueness
N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide is unique due to its specific activation of K2P2.1 and K2P10.1 channels, which distinguishes it from other similar compounds that may not have the same selectivity or efficacy. Its unique binding site and mechanism of action make it a valuable tool in the study of ion channel physiology and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
